2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both dichlorophenyl and bromophenyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the reaction between 2,4-dichlorophenyl carbonyl chloride and 4-hydroxybenzaldehyde can produce an intermediate, which is then reacted with 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid under suitable conditions to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl carbamoyl butanoic acid: Shares the dichlorophenyl group and exhibits similar biological activities.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of dichlorophenyl and bromophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H18BrCl2NO6 |
---|---|
Molecular Weight |
591.2 g/mol |
IUPAC Name |
[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H18BrCl2NO6/c27-17-3-6-19(7-4-17)30-13-16(11-24(30)32)25(33)35-14-23(31)15-1-8-20(9-2-15)36-26(34)21-10-5-18(28)12-22(21)29/h1-10,12,16H,11,13-14H2 |
InChI Key |
GBFYKFXWNRDFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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